molecular formula C12H10O3S B6379594 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% CAS No. 1261919-66-7

5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95%

Cat. No. B6379594
CAS RN: 1261919-66-7
M. Wt: 234.27 g/mol
InChI Key: YHULBYQJZLNUKK-UHFFFAOYSA-N
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Description

5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% (5F2MP) is a synthetic organic compound that has been widely studied for its potential applications in various fields, including scientific research, drug synthesis, and biochemistry. 5F2MP is a phenol derivative with a molecular formula of C9H9O2S and a molecular weight of 189.24 g/mol. It is a colorless, crystalline solid with a melting point of 88-90°C and a boiling point of 179-181°C. 5F2MP has a number of unique properties, such as a high solubility in both organic and aqueous solvents, and a low toxicity profile.

Mechanism of Action

The exact mechanism of action of 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed that the phenol group of 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% is involved in the formation of hydrogen bonds with other molecules, which helps to stabilize the molecule and increase its solubility in both organic and aqueous solvents. In addition, the thiophene group of 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% is believed to be involved in the formation of hydrogen bonds and van der Waals interactions with other molecules, which helps to increase its solubility in organic solvents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% are not yet fully understood. However, it has been demonstrated to have a low toxicity profile, making it a safe compound for use in scientific research. In addition, 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% has been shown to have a number of beneficial effects, including the inhibition of the growth of certain bacteria, the inhibition of the formation of biofilms, and the inhibition of the growth of certain fungi.

Advantages and Limitations for Lab Experiments

The use of 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is highly soluble in both organic and aqueous solvents. In addition, it is a relatively stable compound, and it has a low toxicity profile. The main limitation of 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% is that its exact mechanism of action is not yet fully understood, which can make it difficult to predict its effects on biological systems.

Future Directions

There are a number of potential future directions for the study of 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95%. These include further research into the exact mechanism of action of 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95%, as well as studies into its potential applications in drug synthesis and biochemistry. In addition, further research into the biochemical and physiological effects of 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% could lead to the development of new drugs and therapies. Finally, further research into the potential toxicity of 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% could help to ensure its safe use in scientific research and drug synthesis.

Synthesis Methods

5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% can be synthesized using a variety of methods, including the Williamson ether synthesis, the Wittig reaction, and the Ullmann reaction. In the Williamson ether synthesis, 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% is synthesized by reacting 5-formylthiophene and 2-methoxyphenol in the presence of a base. In the Wittig reaction, 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% is synthesized by reacting a phosphonium salt with 2-methoxyphenol in the presence of a base. In the Ullmann reaction, 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% is synthesized by reacting a copper salt with 5-formylthiophene and 2-methoxyphenol in the presence of a base.

Scientific Research Applications

5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% has been widely studied for its potential applications in scientific research. It has been used as an intermediate in the synthesis of a variety of compounds, including drugs, pesticides, and dyes. It has also been used as a reagent for the synthesis of a variety of molecules, including peptides, nucleotides, and carbohydrates. In addition, 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% has been used as a catalyst for organic reactions, such as the Diels-Alder reaction and the Wittig reaction.

properties

IUPAC Name

5-(3-hydroxy-4-methoxyphenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S/c1-15-11-4-2-8(6-10(11)14)12-5-3-9(7-13)16-12/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHULBYQJZLNUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(S2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685511
Record name 5-(3-Hydroxy-4-methoxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Hydroxy-4-methoxyphenyl)thiophene-2-carbaldehyde

CAS RN

1261919-66-7
Record name 5-(3-Hydroxy-4-methoxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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